molecular formula C9H11NO4S3 B1373489 3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid CAS No. 1094283-18-7

3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid

Cat. No.: B1373489
CAS No.: 1094283-18-7
M. Wt: 293.4 g/mol
InChI Key: HCQDQISFSRNYGL-UHFFFAOYSA-N
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Description

3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H11NO4S3 and a molecular weight of 293.4 g/mol. This compound has recently gained attention in the field of chemistry, particularly in material science.

Scientific Research Applications

3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid typically involves the reaction of thiophene-2-carboxylic acid with thiomorpholine-4-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the thiomorpholine-4-sulfonyl group, making it less versatile in chemical reactions.

    Thiomorpholine-4-sulfonyl chloride: Used as a reagent in the synthesis of 3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid.

    Sulfonyl thiophenes: Similar in structure but may have different substituents on the thiophene ring.

Uniqueness

This compound is unique due to the presence of both the thiomorpholine-4-sulfonyl group and the thiophene ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-thiomorpholin-4-ylsulfonylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S3/c11-9(12)8-7(1-4-16-8)17(13,14)10-2-5-15-6-3-10/h1,4H,2-3,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQDQISFSRNYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094283-18-7
Record name 3-(thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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